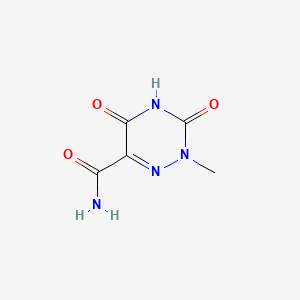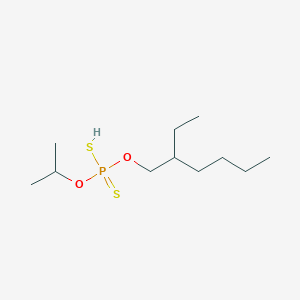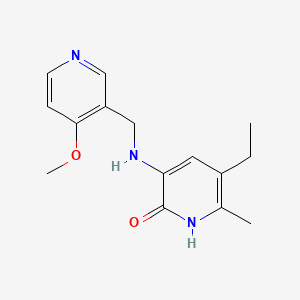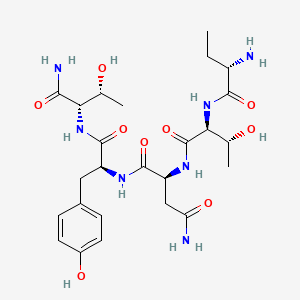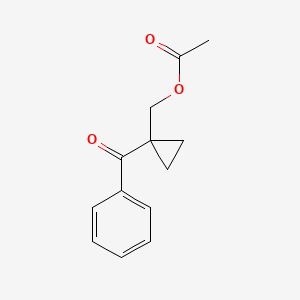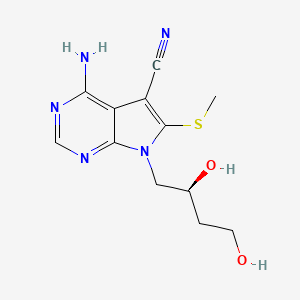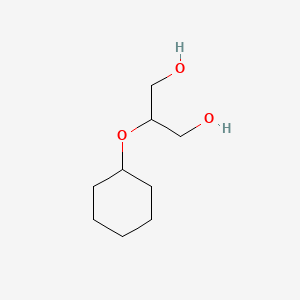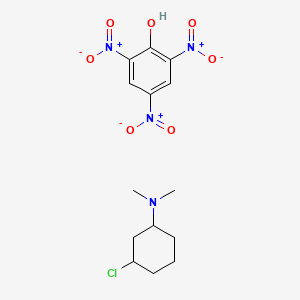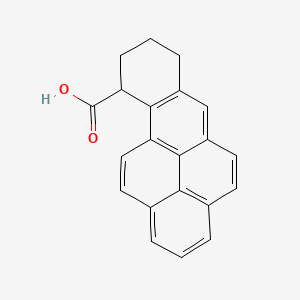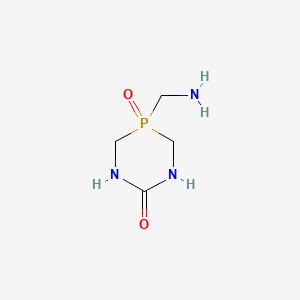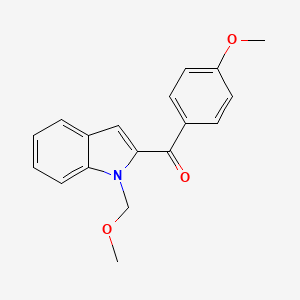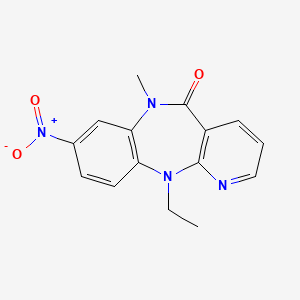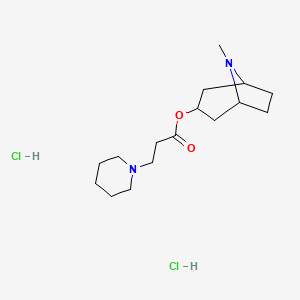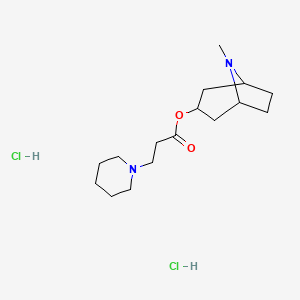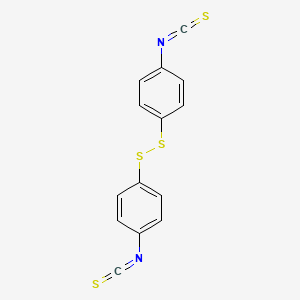
1,1'-Dithiobis(4-isothiocyanatobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dithiobis(4-isothiocyanatobenzene) is an organic compound with the molecular formula C14H8N2S4. It is a disulfide derivative of isothiocyanatobenzene and is known for its unique chemical properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Dithiobis(4-isothiocyanatobenzene) can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzenethiol with sulfur dichloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired disulfide compound .
Industrial Production Methods
Industrial production of 1,1’-Dithiobis(4-isothiocyanatobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
1,1’-Dithiobis(4-isothiocyanatobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Thiourea derivatives when reacting with amines.
科学研究应用
1,1’-Dithiobis(4-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-Dithiobis(4-isothiocyanatobenzene) involves its ability to form covalent bonds with nucleophilic groups in target molecules. The isothiocyanate groups react with amino, thiol, or hydroxyl groups, leading to the formation of stable thiourea or thiocarbamate linkages. This reactivity underlies its use in cross-linking and labeling applications .
相似化合物的比较
Similar Compounds
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene: A liquid crystal compound with similar isothiocyanate functionality.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in peptide sequencing and organic synthesis.
Uniqueness
1,1’-Dithiobis(4-isothiocyanatobenzene) is unique due to its disulfide linkage, which imparts distinct chemical properties and reactivity compared to other isothiocyanate compounds. This uniqueness makes it valuable in applications requiring specific cross-linking or labeling capabilities.
属性
CAS 编号 |
15398-69-3 |
|---|---|
分子式 |
C14H8N2S4 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
1-isothiocyanato-4-[(4-isothiocyanatophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H8N2S4/c17-9-15-11-1-5-13(6-2-11)19-20-14-7-3-12(4-8-14)16-10-18/h1-8H |
InChI 键 |
IGFVJCSYXLNCHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C=S)SSC2=CC=C(C=C2)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


